molecular formula C13H11N3 B3360400 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine CAS No. 88875-32-5

4-Methyl-6-phenylimidazo[1,5-a]pyrimidine

Cat. No.: B3360400
CAS No.: 88875-32-5
M. Wt: 209.25 g/mol
InChI Key: NJWSWHFVDSWDJI-UHFFFAOYSA-N
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Description

4-Methyl-6-phenylimidazo[1,5-a]pyrimidine is a chemical compound with the CAS Registry Number 79899-10-8 . It has a molecular formula of C 13 H 10 ClN 3 and a molecular weight of 243.69 g/mol . The compound is part of the imidazo[1,5-a]pyrimidine class of heterocyclic structures, which are of significant interest in medicinal and organic chemistry due to their potential as scaffolds for drug discovery. As a fused bicyclic system, this compound can serve as a versatile building block or intermediate in organic synthesis. Researchers may utilize it to develop novel molecules for various biomedical applications. The specific research applications, mechanism of action, and biological activity profile for this particular analog are areas that require further investigation and characterization by qualified researchers. Please note: This product is designated For Research Use Only (RUO). It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methyl-6-phenylimidazo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-10-7-8-14-12-9-15-13(16(10)12)11-5-3-2-4-6-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWSWHFVDSWDJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=NC2=CN=C(N12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60518979
Record name 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88875-32-5
Record name 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60518979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Functionalization of the 4 Methyl 6 Phenylimidazo 1,5 a Pyrimidine Core

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the imidazo[1,5-a]pyrimidine (B3256623) ring system towards electrophilic and nucleophilic attack is governed by the electron-donating nature of the imidazole (B134444) portion and the electron-withdrawing character of the pyrimidine (B1678525) ring.

Electrophilic Aromatic Substitution:

The pyrimidine ring is generally electron-deficient, making electrophilic substitution challenging without the presence of activating groups. rsc.orgresearchgate.net When such reactions do occur, they are predicted to favor the C5 position, which is the most electron-rich carbon on the pyrimidine ring. researchgate.netrsc.org In contrast, the fused imidazole ring is more susceptible to electrophilic attack. For the analogous imidazo[1,2-a]pyrazine (B1224502) system, electrophilic substitution, such as bromination, has been shown to occur preferentially at the C3 position of the imidazole ring. stackexchange.com This selectivity is attributed to the greater stability of the cationic intermediate formed upon attack at C3, which allows the aromaticity of the six-membered ring to remain intact. stackexchange.com Therefore, for 4-methyl-6-phenylimidazo[1,5-a]pyrimidine, electrophilic substitution is anticipated to occur primarily at the C3 position.

Nucleophilic Aromatic Substitution:

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the C2, C4, and C6 positions, provided a suitable leaving group is present. rsc.orgrsc.org In fused systems like pyrido[3,2-d]pyrimidines, which are structurally related, nucleophilic attack is often observed at the C4 position when two leaving groups are present. rsc.org For derivatives of the related pyrazolo[1,5-c]pyrimidine (B12974108) scaffold, functionalization at the C7 position (analogous to C6 in the imidazo[1,5-a]pyrimidine system) has been achieved through SNAr displacement of a sulfone group by various amines. nih.gov This suggests that if a leaving group were installed at the C6-position of the target molecule, replacing the phenyl group, it would be susceptible to displacement by nucleophiles.

Derivatization at Peripheral Positions (e.g., C-methyl, C-phenyl modifications)

Functionalization of the existing methyl and phenyl substituents on the this compound core offers a direct route to a variety of new analogues.

C-methyl Group Modification:

While specific examples for the target compound are not prevalent in the literature, the C4-methyl group, being in an analogous position to a benzylic methyl group, could potentially undergo free-radical halogenation to introduce a handle for further substitution. Subsequent nucleophilic displacement of the introduced halide would allow for the synthesis of a range of derivatives.

C-phenyl Group Modification:

The C6-phenyl group is amenable to electrophilic aromatic substitution. The directing effects of the imidazo[1,5-a]pyrimidine core on the phenyl ring would likely favor substitution at the ortho and para positions, although this would be influenced by the electronic nature of the heterocyclic system. Standard electrophilic reactions such as nitration, halogenation, or Friedel-Crafts acylation could be employed to introduce new functional groups onto the phenyl ring.

Heterocycle Functionalization and Diversification Strategies

A primary strategy for generating diversity around the imidazo[1,5-a]pyrimidine core involves the synthesis of the ring system from variously substituted precursors. Cyclization of in situ generated 5-aminoimidazoles with a range of malondialdehydes or 1,3-diketones can provide access to a library of substituted imidazo[1,5-a]pyrimidines. ingentaconnect.com

Another approach involves the iodine-mediated rearrangement of imidazo[1,5-a]imidazoles or imidazo[1,2-b]pyrazoles, which yields functionalized imidazo- and pyrazolo[1,5-a]pyrimidines. rsc.orgrsc.org This method allows for the synthesis of a diverse set of these fused heterocycles under mild conditions. rsc.org

The table below illustrates the synthesis of various substituted imidazo[1,5-a]pyrimidines through an iodine-mediated rearrangement of 3-(tert-butylamino)-2-(arylethynyl)-1H-imidazo[1,5-a]imidazoles. rsc.org

Reactant (Substituent on Aryl Group)ProductYield (%)
4-Me5-Aryl-7-(tert-butyl)-4-phenylimidazo[1,5-a]pyrimidine-3-carbonitrile (Aryl = 4-tolyl)72
4-OMe5-Aryl-7-(tert-butyl)-4-phenylimidazo[1,5-a]pyrimidine-3-carbonitrile (Aryl = 4-methoxyphenyl)75
4-F5-Aryl-7-(tert-butyl)-4-phenylimidazo[1,5-a]pyrimidine-3-carbonitrile (Aryl = 4-fluorophenyl)65
4-Cl5-Aryl-7-(tert-butyl)-4-phenylimidazo[1,5-a]pyrimidine-3-carbonitrile (Aryl = 4-chlorophenyl)70
4-Br5-Aryl-7-(tert-butyl)-4-phenylimidazo[1,5-a]pyrimidine-3-carbonitrile (Aryl = 4-bromophenyl)68

Transition Metal-Catalyzed Transformations for Advanced Derivatives

Transition metal catalysis provides powerful tools for the synthesis and functionalization of the imidazo[1,5-a]pyrimidine core and its analogues.

Palladium-catalyzed cross-coupling reactions are particularly useful. For instance, the synthesis of fused imidazo[1,2-a]pyrimidines has been achieved through an intramolecular palladium-catalyzed dehydrogenative coupling reaction. nih.govacs.org Furthermore, Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl groups at various positions on related heterocyclic systems. nih.gov For example, 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized via iodination followed by a palladium-catalyzed phosphination. rsc.org This suggests that if a halogen were introduced onto the this compound core, it could serve as a handle for a wide range of palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Copper-catalyzed reactions have also proven effective. A copper(I)-catalyzed direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines provides a concise route to multifunctional imidazo[1,5-a]pyridines. nih.govorganic-chemistry.org Similarly, a copper-catalyzed denitrogenative transannulation of pyridotriazoles with amines has been developed for the synthesis of imidazo[1,5-a]pyridines. acs.org

The table below presents examples of palladium-catalyzed synthesis of fused imidazo[1,2-a]pyrimidines. acs.org

Reactant 1 (Substituted 1H-benzo[d]imidazol-2-amine)Reactant 2 (Substituted 2-arylacetaldehyde)ProductYield (%)
1H-benzo[d]imidazol-2-amine2-phenylacetaldehyde2-phenylbenzo rsc.orgacs.orgimidazo[1,2-a]pyrimidine (B1208166)85
5-methyl-1H-benzo[d]imidazol-2-amine2-phenylacetaldehyde8-methyl-2-phenylbenzo rsc.orgacs.orgimidazo[1,2-a]pyrimidine92
1H-benzo[d]imidazol-2-amine2-(p-tolyl)acetaldehyde2-(p-tolyl)benzo rsc.orgacs.orgimidazo[1,2-a]pyrimidine90
5-chloro-1H-benzo[d]imidazol-2-amine2-phenylacetaldehyde8-chloro-2-phenylbenzo rsc.orgacs.orgimidazo[1,2-a]pyrimidine72

Ring-Opening and Rearrangement Studies

The imidazo[1,5-a]pyrimidine skeleton can undergo fascinating ring-opening and rearrangement reactions, leading to structurally diverse heterocyclic systems.

Rearrangement Reactions:

A notable transformation is the Dimroth rearrangement, which involves the translocation of two heteroatoms within a heterocyclic system, often under basic conditions. nih.gov While this has been extensively studied in the isomeric imidazo[1,2-a]pyrimidine system, leading to potential structural misassignments, it highlights the dynamic nature of this class of heterocycles. nih.govresearchgate.net The rearrangement typically proceeds through nucleophilic addition of hydroxide, followed by ring opening and subsequent re-cyclization. researchgate.net

More unusually, imidazo[1,5-a]imidazoles have been shown to rearrange to imidazo[1,5-a]pyrimidines in the presence of iodine. rsc.orgrsc.org This reaction is thought to proceed via an oxidative opening of the imidazo[1,5-a]imidazole ring, followed by a cyclization resulting from the nucleophilic attack of an imidazole nitrogen onto a benzylic position. rsc.org

Ring-Opening Reactions:

The pyrimidine ring within fused systems can be susceptible to cleavage. For instance, the photochemical ring-opening of imidazo[1,5-a]quinolines has been demonstrated, yielding synthetically useful imides. rsc.org Similarly, the pyrimidine ring of 1,N⁶-ethenoadenosines, which have an imidazo[2,1-f]purine structure, can be cleaved. researchgate.net These studies suggest that the pyrimidine portion of this compound could potentially be opened under specific reaction conditions, offering a pathway to other classes of compounds.

Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Methyl 6 Phenylimidazo 1,5 a Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. nih.gov For 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine, ¹H and ¹³C NMR would provide crucial information about the number and chemical environment of the protons and carbons, respectively.

In the ¹H NMR spectrum of a related compound, 2-phenylimidazo[1,2-a]pyrimidine (B97590), the protons of the pyrimidine (B1678525) nucleus typically appear as doublets of doublets in the downfield region. For instance, in one study, these were observed at 8.63, 8.54, and 6.92 ppm. acs.org The protons of the phenyl group would be expected in the aromatic region, typically between 7.0 and 8.0 ppm. The methyl group protons on the imidazo[1,5-a]pyrimidine (B3256623) core would likely appear as a singlet in the upfield region, providing a key signature for the methyl substitution.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For a derivative of 2-phenylimidazo[1,2-a]pyrimidine, the carbon signals of the pyrimidine ring were found at approximately 150.18, 131.09, and 108.88 ppm. acs.org The carbon at the junction of the two rings (N-C=N) was observed at 146.03 ppm, and the phenyl carbons resonated between 128 and 135 ppm. acs.org

Interactive Data Table: Representative ¹H and ¹³C NMR Data for a Related Imidazo[1,2-a]pyrimidine (B1208166) Derivative acs.org

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Pyrimidine CH8.63 (dd), 8.54 (dd), 6.92 (dd)150.18, 131.08, 108.88
Phenyl CH7.87 (dd), 7.48-7.39 (m), 7.36 (tt)134.13, 129.01, 128.59, 128.52
Imidazole (B134444) CH7.29 (dd)126.96
Bridgehead C-146.03
Imine C (N=CH)8.88 (d)151.90
Phenyl C (ipso)-135.24

Note: Data is for (E)-2-phenyl-N-(thiophen-2-ylmethylene)imidazo[1,2-a]pyrimidin-3-amine and serves as an illustrative example.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing molecular connectivity. A COSY spectrum would reveal proton-proton couplings, for example, between the protons on the pyrimidine ring and within the phenyl group, confirming their relative positions. An HSQC experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each proton signal to its corresponding carbon signal. wikipedia.org For more complex molecules, HMBC (Heteronuclear Multiple Bond Correlation) is used to identify longer-range (2-3 bond) couplings between protons and carbons, which is critical for connecting different fragments of the molecule, such as the phenyl ring and the methyl group to the imidazopyrimidine core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and formula of a compound. For this compound (C₁₄H₁₁N₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of its elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific data for the target compound is unavailable, the fragmentation of related heterocyclic amines like 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) has been studied. In the product ion mass spectrum of a PhIP metabolite, the protonated molecule [M+H]⁺ is observed, and subsequent fragmentation can lead to the loss of specific groups, which helps in identifying the different parts of the molecule. nih.gov For this compound, one might expect fragmentation pathways involving the loss of the methyl group (a loss of 15 Da) or cleavage of the phenyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, as well as C=C and C=N stretching vibrations within the aromatic rings.

In a related imidazo[1,2-a]pyrimidine-Schiff base derivative, C-H stretching vibrations were observed around 3108 and 3067 cm⁻¹, while C=N and C=C stretching bands were seen at 1642 cm⁻¹ and 1573 cm⁻¹, respectively. acs.org For the target compound, similar absorptions would be anticipated.

Interactive Data Table: Expected IR Absorption Ranges for this compound

Functional Group Expected Absorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch (Methyl)3000 - 2850
C=N Stretch1690 - 1640
C=C Stretch (Aromatic)1600 - 1450
C-H Bending (Aromatic)900 - 675

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. If suitable single crystals of this compound could be grown, this technique would confirm the planar structure of the imidazopyrimidine ring system and the orientation of the phenyl and methyl substituents.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For this compound (C₁₄H₁₁N₃), the theoretical elemental composition would be:

Carbon (C): 75.99%

Hydrogen (H): 5.01%

Nitrogen (N): 18.99%

Experimental data from elemental analysis that closely matches these calculated values would provide strong evidence for the correctness of the molecular formula. The synthesis of related heterocyclic food mutagens often includes elemental analysis as a final confirmation of the compound's identity and purity. arkat-usa.org

Theoretical and Computational Investigations of 4 Methyl 6 Phenylimidazo 1,5 a Pyrimidine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

No published studies were found that performed DFT calculations on 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine. This prevents an accurate, data-driven discussion of its electronic properties.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is unavailable. Analysis of these orbitals is critical for understanding a molecule's kinetic stability and chemical reactivity, but such data has not been reported. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map for this compound has not been published. MEP maps are vital for identifying molecular sites prone to electrophilic and nucleophilic attack, and for understanding intermolecular interactions. nih.gov

Reactivity Descriptors and Prediction of Reaction Pathways

Global reactivity descriptors (such as electronegativity, chemical hardness, and electrophilicity index) derived from FMO energies have not been calculated for this specific compound. Consequently, a theoretical prediction of its reaction pathways cannot be accurately provided.

Molecular Docking Studies for Ligand-Target Interactions

There are no available molecular docking studies that investigate the binding of this compound to any specific macromolecular target. Such studies are essential for predicting a compound's potential as a therapeutic agent.

Binding Site Analysis and Interaction Modes with Macromolecular Targets

Without docking studies, there is no data on the binding affinity (e.g., docking score in kcal/mol) or the specific molecular interactions (such as hydrogen bonds or hydrophobic interactions) that this compound might form within the active site of a biological target.

Ligand-based and Structure-based Drug Design Principles

While general principles of drug design are well-established, their specific application to this compound cannot be discussed without foundational computational or experimental data. The development of pharmacophore models or the application of quantitative structure-activity relationships (QSAR) requires a dataset of active molecules that is currently not available for this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For compounds like this compound, MD simulations can provide insights into its flexibility, conformational preferences, and interactions with its environment, such as proteins and solvents.

For instance, in studies of imidazo[1,2-a]pyrimidine (B1208166) derivatives as potential inhibitors, MD simulations have been used to assess the stability of the ligand-protein complex over time. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored to determine if the system reaches equilibrium. A stable RMSD suggests a stable binding mode. Furthermore, analysis of the simulation trajectories can identify specific amino acid residues that form persistent interactions with the ligand. In a study on imidazo[1,2-a]pyrimidine derivatives targeting the human angiotensin-converting enzyme 2 (ACE2), a top-scoring compound demonstrated a binding affinity of -9.1 kcal/mol. nih.gov

The dynamics of the phenyl and methyl groups of this compound would be of particular interest in an MD simulation. The rotation of the phenyl group can influence the compound's ability to fit into a binding pocket and can affect its interaction with surrounding residues. nih.gov The methyl group, while smaller, can also play a role in hydrophobic interactions and steric hindrance.

Table 1: Illustrative Data from Molecular Docking Studies of Related Imidazo[1,2-a]pyrimidine Derivatives
Compound DerivativeTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
Imidazo[1,2-a]pyrimidine Schiff basehACE2-9.1Not Specified
Imidazo[1,2-a]pyrimidine Schiff baseSpike Protein-7.3Not Specified
Pyrazolo[1,5-a]pyrimidine (B1248293) derivative (4d)VEGFR-2Not SpecifiedNot Specified

The surrounding solvent, typically water in biological systems, plays a critical role in the stability and conformation of a molecule. MD simulations explicitly model solvent molecules, allowing for the investigation of solvent effects on the structure and energetics of this compound. The arrangement of water molecules around the ligand can influence its solubility and its ability to interact with a protein target. unibas.ch

System energetics, including the calculation of binding free energies, is a key outcome of MD simulations. nih.gov Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are often used to estimate the binding free energy of a ligand to a protein. mdpi.com These calculations break down the binding energy into various components, such as electrostatic, van der Waals, and solvation energies, providing a detailed understanding of the driving forces behind binding. nih.gov For related heterocyclic compounds, binding free energy calculations have been instrumental in ranking potential inhibitors and guiding lead optimization. chemrxiv.orgyoutube.com

Table 2: Theoretical Energetic Properties of Related Pyrimidine (B1678525) Derivatives
Derivative ClassPropertyMethodKey Finding
Imidazo[1,2-a]pyrimidinesActivation EnergyDFTIsomers with ester groups react faster in nucleophilic acyl substitution. iau.ir
Pyrazolo[1,5-a]pyrimidinesBinding Affinity (IC50)ExperimentalSome derivatives show nanomolar inhibitory activity against Pim-1 kinase. nih.gov
6,5-Bicyclic HeterocyclesThermodynamic SolubilityExperimentalCore nitrogen atom configuration significantly affects solubility. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR studies are computational techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). researchgate.netresearchgate.net These models are valuable for predicting the activity or properties of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

For imidazo[1,5-a]pyrimidine (B3256623) derivatives, QSAR models could be developed to predict their potential as, for example, kinase inhibitors or anti-inflammatory agents, based on studies of related pyrimidine compounds. nih.govnih.govnih.gov A typical QSAR study involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

For example, a 3D-QSAR study on imidazole[1,2-a]pyrimidine derivatives as influenza A virus inhibitors established a reliable model based on Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net Such models provide contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity.

QSPR models for this compound could predict properties like solubility, melting point, or chromatographic retention times. researchgate.net These models are built using a similar methodology to QSAR but correlate structural descriptors with physicochemical properties. For instance, a QSPR study on imidazo[4,5-b]pyridine derivatives successfully predicted quantum chemical properties like specific heat capacity (Cv) and entropy (S) using genetic algorithm-multiple linear regression (GA-MLR). researchgate.net

Table 3: Examples of Descriptors Used in QSAR/QSPR Studies of Related Heterocycles
Descriptor TypeSpecific Descriptor ExamplesRelevance
ElectronicHOMO/LUMO energies, Dipole moment, Partial chargesDescribes reactivity and electrostatic interactions. nih.gov
StericMolecular Volume, Surface Area, OvalityRelates to the size and shape of the molecule, influencing binding pocket fit. researchgate.net
TopologicalWiener index, Kier & Hall indicesEncodes information about molecular connectivity and branching.
ThermodynamicEnthalpy of formation, EntropyProvides insights into the stability and energetic properties of the molecule. researchgate.net

Based on a comprehensive search of available scientific literature, there is currently no specific research data detailing the biological activities and molecular mechanisms of the compound This compound for the targets outlined in your request.

The provided outline requires an in-depth exploration of this specific molecule's effects on various enzymes and receptors. However, published studies focus on related but structurally distinct compounds, such as different isomers (e.g., imidazo[4,5-b]pyridines) or other heterocyclic cores (e.g., pyrazolo[1,5-a]pyrimidines).

Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of your request, which is to focus solely on "this compound." Information on related derivatives cannot be used as it would not be scientifically accurate or compliant with the instructions.

Table of Compounds Mentioned

Exploration of Biological Activities and Molecular Mechanisms of Imidazo 1,5 a Pyrimidine Derivatives Excluding Human Clinical Data

Receptor Binding and Modulation Studies

Toll-like Receptor 4 (TLR4) Pathway Modulation

Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, a related class of compounds, as modulators of the Toll-like Receptor 4 (TLR4) signaling pathway. nih.gov TLR4 is a key component of the innate immune system, recognizing lipopolysaccharide (LPS) from Gram-negative bacteria and initiating an inflammatory response. nih.gov

An artificial intelligence-powered screening approach identified a pyrazolo[1,5-a]pyrimidine derivative, referred to as compound 1, that targets the homodimerization of TLR4. nih.gov Further structure-activity relationship (SAR) studies led to the discovery of a lead compound, TH023, which effectively inhibited LPS-induced NF-κB activation and nitric oxide production in cell lines. nih.gov Mechanistic studies using molecular dynamics simulations suggested that TH023 stabilizes the TLR4-MD-2 complex and disrupts its interaction with a second TLR4 molecule, thereby inhibiting downstream signaling. nih.gov In a mouse model of sepsis, TH023 was shown to reduce lung injury and decrease the levels of pro-inflammatory cytokines. nih.gov

Sigma-1 Receptor Interactions

The sigma-1 receptor (S1R) is a chaperone protein found in the central nervous system and peripheral tissues. mdpi.com It has been identified as a novel therapeutic target for various conditions. One study identified a selective sigma-1 receptor antagonist with a high affinity (Ki of 3.88 nM) for the σ1 receptor compared to the σ2 receptor (Ki of 1288 nM). ambeed.com

In the context of organ transplantation, the S1R agonist fluvoxamine (B1237835) (FLU) has been shown to reduce both cold and warm ischemic injury in rodent kidney transplant models. mdpi.com Treatment with FLU improved post-transplant kidney function, reduced histological damage, and lowered the expression of kidney injury markers. mdpi.com The protective effects of FLU, which include reduced inflammation and apoptosis, were absent in S1R knockout mice, confirming the role of the sigma-1 receptor in this process. mdpi.com

Mechanistic Studies of Cellular Responses (in vitro)

The cellular responses to imidazo[1,5-a]pyrimidine (B3256623) derivatives have been investigated in various in vitro models, revealing their potential as anti-proliferative agents and modulators of key signaling pathways.

Anti-proliferative Effects in Model Cell Lines

Numerous studies have demonstrated the anti-proliferative effects of imidazo[1,5-a]pyrimidine derivatives across a range of cancer cell lines.

For instance, a series of imidazo[1,2-a]pyrimidine (B1208166) derivatives were synthesized and evaluated for their cytotoxic activity against the HCT116 and HepG2 cell lines, with some compounds showing remarkable activity. dergipark.org.tr Another study reported the synthesis of imidazo[1,2-a]pyrazin-8(7H)-one derivatives as potent BRD9 inhibitors. nih.gov One of these compounds, compound 27, demonstrated potent inhibition of cell proliferation in A549 and EOL-1 cell lines with IC50 values of 6.12 μM and 1.76 μM, respectively. nih.gov

Pyrazolo[1,5-a]pyrimidine derivatives have also shown significant anti-cancer activity. A series of these compounds were screened against A2780 ovarian and MCF7 breast cancer cell lines, with the most active compounds exhibiting EC50 values of 0.84 and 0.52 μM, respectively. byu.edu Furthermore, pyrazolo[1,5-a]pyrimidine compounds have been identified as potent and selective inhibitors of Pim-1 kinase, a target implicated in cancer. nih.gov

The table below summarizes the anti-proliferative activities of selected imidazo[1,5-a]pyrimidine and related derivatives.

Compound ClassCell LineActivityReference
Imidazo[1,2-a]pyrimidinesHCT116, HepG2Remarkable cytotoxic activity dergipark.org.tr
Imidazo[1,2-a]pyrazin-8(7H)-onesA549IC50 = 6.12 μM nih.gov
EOL-1IC50 = 1.76 μM nih.gov
Pyrazolo[1,5-a]pyrimidinesA2780 OvarianEC50 = 0.84 μM byu.edu
MCF7 BreastEC50 = 0.52 μM byu.edu

Investigation of Molecular Pathways Affected (e.g., NF-κB activation)

The anti-inflammatory and anti-cancer effects of imidazo[1,5-a]pyrimidine derivatives are often linked to their ability to modulate key signaling pathways, such as the NF-κB pathway. nih.gov

As mentioned previously, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit LPS-stimulated NF-κB activation by targeting TLR4 homodimerization. nih.gov In a separate study, a novel imidazo[1,2-a]pyridine (B132010) derivative, MIA, was found to diminish the DNA-binding activity of NF-κB in breast and ovarian cancer cells. nih.gov This compound also counteracted the suppressive effects of LPS on IκBα protein expression, an inhibitor of NF-κB. nih.gov These findings suggest that the anti-inflammatory effects of these compounds are, at least in part, mediated through the inhibition of the NF-κB signaling pathway.

Antimicrobial and Antiparasitic Mechanism of Action (in vitro/animal models)

Imidazo[1,5-a]pyrimidine and its related scaffolds have demonstrated promising activity against a variety of microbial and parasitic pathogens. mdpi.comnih.govnih.govacs.orgacs.org

A number of imidazo[1,2-a]pyrimidine derivatives have been synthesized and shown to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comjst.go.jp The antimicrobial efficacy of these compounds is often influenced by the nature of the substituents on the heterocyclic core. dergipark.org.tr

In the realm of antiparasitic agents, an imidazo[1,2-a]pyrimidine compound, designated as compound 24, was identified as a potent and selective agent against Leishmania amazonensis amastigotes, the clinically relevant stage of the parasite. nih.govacs.orgacs.org This compound exhibited an IC50 value of 6.63 μM, making it approximately twice as active as the reference drug miltefosine. nih.govacs.org

Antitubercular Activity and Target Identification

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for new antitubercular agents. nih.govnih.gov Imidazo[1,5-a]pyrimidine and related heterocyclic systems have emerged as a promising class of compounds in this area. nih.govnih.gov

A series of imidazo[1,5-a]quinolines were synthesized and evaluated for their activity against Mtb. nih.gov Notably, the complexation of one of these compounds with zinc or iron ions led to a 12.5-fold increase in its anti-Mtb activity while reducing its cytotoxicity. nih.gov Two zinc complexes, C1 and C7, showed strong and specific activity against Mtb H37Rv in vitro, with IC90 values of 7.7 and 17.7 μM, respectively. nih.gov

Furthermore, a set of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and a 2,6-dimethylimidazo[1,2-a]pyrimidine-3-carboxamide were synthesized and showed excellent potency against various Mtb strains, including multi- and extensive drug-resistant strains, with MIC90 values of ≤1 μM for seven of the compounds. acs.org Transcriptional profiling of Mtb treated with one of these compounds provided initial insights into its mode of action. acs.org

The table below presents the antitubercular activity of selected imidazo[1,5-a]pyrimidine and related derivatives.

Compound ClassMtb StrainActivityReference
Imidazo[1,5-a]quinoline-Zinc Complex C1H37RvIC90 = 7.7 μM nih.gov
Imidazo[1,5-a]quinoline-Zinc Complex C7H37RvIC90 = 17.7 μM nih.gov
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMulti- and Extensive Drug-Resistant StrainsMIC90 ≤1 μM acs.org

Antitrypanosomal Activity and Structure-Activity Relationships

Derivatives of the imidazopyrimidine scaffold have emerged as a promising area of research for new anti-trypanosomal agents, targeting the parasites responsible for diseases like Chagas disease and Human African Trypanosomiasis (sleeping sickness). nih.govresearchgate.net Research into imidazopyridine and triazolopyrimidine cores, which are structurally related to imidazo[1,5-a]pyrimidines, has demonstrated potent and selective activity against Trypanosoma cruzi and Trypanosoma brucei. nih.govnih.gov

Structure-activity relationship (SAR) studies on these related scaffolds provide valuable insights. For instance, in a series of imidazopyridine/pyrimidine (B1678525) compounds, the presence and nature of substituents on the core structure significantly influence their antitrypanosomal efficacy. nih.govresearchgate.net The introduction of a phenyl group at the 2-position of the imidazole (B134444) portion is a common feature in many active compounds. nih.gov Furthermore, modifications to this phenyl ring, such as the addition of fluorine atoms, have been shown to enhance potency against T. cruzi. nih.gov Similarly, studies on 4,6-disubstituted pyrimidine derivatives have shown that the nature of the aryl group at the 6-position is crucial for activity against T. brucei. escholarship.orgescholarship.org For example, certain substituted 4-[4-(4-methylpiperazin-1-yl)phenyl]-6-arylpyrimidine derivatives have exhibited antitrypanosomal activities in the sub-micromolar range. escholarship.orgescholarship.org

The mechanism of action for some of these related compounds, such as triazolopyrimidines, is believed to involve the inhibition of the trypanosomatid proteasome. nih.gov Given the structural similarities, it is hypothesized that imidazopyridine and imidazopyrimidine derivatives may act through a similar mechanism.

Table 1: Antitrypanosomal Activity of Selected Imidazopyrimidine and Related Derivatives

Compound Class Target Organism Key Structural Features for Activity Reference
Imidazopyridine/pyrimidine derivatives Trypanosoma cruzi, T. brucei Phenyl group at position 2; Fluorine substitutions on the phenyl group enhance activity. nih.gov
Triazolopyrimidines Trypanosoma brucei Substituents on the phenyl ring at C6 strongly influence activity. nih.gov

Broad-Spectrum Antimicrobial and Antifungal Potency

The imidazo[1,2-a]pyrimidine scaffold, a close isomer of the imidazo[1,5-a]pyrimidine core, is a key component in a variety of compounds exhibiting broad-spectrum antimicrobial and antifungal activities. nih.gov These derivatives have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. nih.govresearchgate.net

The antimicrobial efficacy of these compounds is heavily dependent on the nature and position of substituents on the heterocyclic core. For instance, in a series of 2-phenylimidazo[1,2-a]pyrimidine (B97590) derivatives, the presence of different groups on the phenyl ring was found to be a determining factor for biological activity. nih.gov Similarly, pyrimidine derivatives bearing an amide moiety have shown significant antifungal activity against plant pathogenic fungi like Phomopsis sp. and Botrytis cinerea. nih.gov In some cases, the antifungal activity of these synthetic derivatives surpassed that of existing commercial fungicides. nih.gov

Hybrid molecules incorporating imidazole or benzimidazole (B57391) and pyridine (B92270) moieties have also been investigated for their antifungal properties against both human and plant pathogens, with some compounds showing activity at low concentrations. mdpi.com

Table 2: Antimicrobial and Antifungal Activity of Selected Imidazo[1,2-a]pyrimidine Derivatives

Compound Series Target Microorganisms Notable Activity Reference
2-Phenylimidazo[1,2-a]pyrimidine Derivatives Gram-positive and Gram-negative bacteria, Pathogenic fungi Activity dependent on phenyl ring substituents. nih.gov
Pyrimidine-Thiol Derivatives Escherichia coli, Candida albicans Moderate resistance observed in some derivatives. ekb.eg
Pyrimidine Derivatives with Amide Moiety Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea Some compounds showed 100% inhibition against Phomopsis sp.. nih.gov

Metabolic Transformation Pathways (in vitro/animal models)

The metabolic fate of heterocyclic compounds, including those with an imidazopyrimidine core, is crucial for their pharmacological profile. Metabolism typically occurs in the liver and involves a series of enzymatic reactions designed to increase the compound's water solubility and facilitate its excretion. For nitrogen-containing heterocycles, metabolic transformations often involve oxidation reactions catalyzed by cytochrome P450 enzymes. nih.gov

For a related compound, 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP), metabolic activation is a prerequisite for its biological activity. wikipedia.org This process is initiated in the liver by Phase I enzymes. wikipedia.org Following these initial oxidative steps, the metabolites can undergo further Phase II conjugation reactions.

Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C) in Metabolism

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a wide array of foreign compounds, including drugs. nih.gov The CYP1, CYP2, and CYP3 families are particularly important in drug metabolism. nih.gov

For the related dietary heterocyclic amine PhIP, cytochrome P450 1A2 (CYP1A2) is a key enzyme in its metabolic activation through N-oxidation. wikipedia.org Human CYP1B1 has also been shown to metabolize PhIP into multiple products, including both activation and detoxification metabolites. nih.gov Studies with rabbit liver microsomes and isolated P450 isozymes also point to the involvement of the cytochrome P450IA subfamily in the metabolism of PhIP. nih.gov The specific CYP enzymes involved in the metabolism of 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine have not been documented, but it is plausible that enzymes from the CYP1A and other CYP families would play a role, given their known affinity for planar, aromatic nitrogen heterocycles.

Identification of Metabolites and Their Biological Relevance

The metabolism of heterocyclic amines like PhIP leads to the formation of several metabolites, the nature of which determines the ultimate biological effect of the parent compound. The primary metabolic pathway for PhIP involves N-hydroxylation to form N-hydroxy-PhIP (N-OH-PhIP), which is a more potent mutagenic metabolite. nih.govnih.gov

Emerging Applications of Imidazo 1,5 a Pyrimidines Beyond Biological Systems

Materials Science Applications

The inherent photophysical properties and the potential for extensive π-conjugation in imidazo[1,5-a]pyrimidines have opened doors to their use in advanced materials.

Imidazo[1,5-a]pyridine (B1214698) derivatives are recognized as a versatile and stable scaffold for the development of emissive compounds. mdpi.com These compounds often exhibit significant fluorescence, making them suitable for various optical applications. rsc.org The photophysical properties, such as absorption and emission wavelengths, as well as quantum yields, can be tuned by modifying the substituents on the heterocyclic core.

For instance, a study on fluorescent pyrimidine-derived α-amino acids demonstrated that the introduction of highly conjugated or electron-rich aryl substituents can lead to fluorophores with high quantum yields. nih.gov Specifically, pyrimidines with highly conjugating naphthyl or electron-donating 4-methoxyphenyl (B3050149) substituents at the C4-position displayed strong fluorescence emission in the visible range, large Stokes shifts, and good quantum yields ranging from 0.27 to 0.30. nih.gov

In a study of five imidazo[1,5-a]pyridine-based fluorophores, it was observed that their emission spectra were centered around 480 nm in toluene. mdpi.com These compounds are known for their large Stokes shifts, which is a desirable property for applications like down-shifting conversion in luminescent devices. mdpi.com The quantum yield of these derivatives can be enhanced by the presence of a pyridinyl substituent. mdpi.com For example, a symmetric dipyridil analog showed a quantum yield of 0.38, which was significantly higher than the 0.12 quantum yield of a diphenyl analog. mdpi.com

The photophysical properties of a series of pyrazolo[1,5-a]pyrimidines, which are structural isomers of imidazo[1,5-a]pyrimidines, have also been extensively studied. These compounds show tunable photophysical properties, with molar extinction coefficients ranging from 3,320 M⁻¹cm⁻¹ to 20,593 M⁻¹cm⁻¹ and fluorescence quantum yields from 0.01 to 0.97. rsc.org The introduction of electron-donating groups at position 7 of the fused ring was found to enhance both absorption and emission. rsc.org

Compound TypeSubstituentsAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Source
Pyrimidine-derived α-amino acidC4-Naphthyl--0.27 nih.gov
Pyrimidine-derived α-amino acidC4-(4-MeOPh)--0.30 nih.gov
Imidazo[1,5-a]pyridineDiphenyl analog~380~4800.12 mdpi.com
Imidazo[1,5-a]pyridineDipyridil analog~380~4800.38 mdpi.com
Pyrazolo[1,5-a]pyrimidine (B1248293)Varied aryl groups--0.01-0.97 rsc.org
Pyrazolo[1,5-a]pyrimidine4-Py, 2,4-Cl2Ph, Ph, 4-MeOPh--0.18-0.63 (solid state) rsc.org

This table presents data for related pyrimidine (B1678525) and imidazo[1,5-a]pyridine derivatives due to the lack of specific data for 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine.

Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in sensors, bio-imaging, and light-emitting devices. While specific AIE data for this compound is not available, the AIE phenomenon has been observed in related heterocyclic systems. For example, certain meso-trifluoromethyl BODIPY derivatives have been shown to exhibit aggregation-induced emission enhancement through the formation of J-aggregates. rsc.org

The promising photophysical properties of imidazo[1,5-a]pyrimidines and their derivatives make them attractive for use in optoelectronic devices like organic light-emitting diodes (OLEDs). rsc.org Pyrimidine derivatives, in general, are widely used in organic electronic devices due to their electron-accepting nature. nih.gov They have been incorporated into fluorescent and phosphorescent emitters, as well as host materials in OLEDs. nih.gov

For example, derivatives of phenyl pyrimidine with triphenylamino or 4,4'-dimethoxytriphenylamino donor groups have been synthesized and used as emitters in OLEDs, achieving a maximum external quantum efficiency of up to 10.6%. nih.gov In another study, a novel acridine-pyrimidine based high triplet energy host material was used to fabricate blue thermally activated delayed fluorescence (TADF) OLEDs with low-efficiency roll-off. vu.ltresearchgate.net

While direct application of this compound in OLEDs has not been reported, the broader class of mesoionic imidazo[1,5-a]pyridines has been identified as useful for OLEDs. researchgate.net

Device TypeCompound ClassRolePerformance MetricSource
OLEDPhenyl pyrimidine derivativesEmitterEQE up to 10.6% nih.gov
Blue TADF OLEDAcridine-pyrimidine derivativeHostLow efficiency roll-off vu.ltresearchgate.net
Blue/sky-blue OLEDPyrimidine-5-carbonitrilesEmitterEQE up to 7% nih.gov
Orange-red TADF-based OLEDPyrimidine-5-carbonitrilesHostEQE up to 20.7% nih.gov

This table presents data for related pyrimidine derivatives due to the lack of specific data for this compound.

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. The π-deficient and electron-withdrawing nature of the pyrimidine core makes it an ideal component for creating push-pull molecules with potential NLO properties. nih.gov A study on a newly synthesized pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), revealed a third-order nonlinear susceptibility (χ³) superior to that of known chalcone (B49325) derivatives, highlighting its potential for optical and photonic applications. nih.gov The investigation of its NLO properties was conducted using an iterative electrostatic embedding method, which showed a significant enhancement of NLO behavior in the crystalline environment. nih.gov

Mechanochromic materials exhibit changes in their optical properties, such as color or fluorescence, in response to mechanical stimuli. This property is attractive for applications in sensors, security papers, and data storage. While specific information on the mechanochromic properties of this compound is not available, research on related compounds is emerging.

Coordination Chemistry and Ligand Design

The presence of multiple nitrogen atoms with available lone pairs of electrons makes imidazo[1,5-a]pyrimidines and related structures versatile ligands in coordination chemistry. mdpi.com These compounds can coordinate with a variety of metal ions, leading to the formation of metal complexes with interesting structural and functional properties. mdpi.com

For example, 1,2,4-triazolo[1,5-a]pyrimidines, which are structurally similar to imidazo[1,5-a]pyrimidines, have been used as ligands to create metal-organic frameworks (MOFs) and multidimensional systems with applications in magnetism, luminescence, and biological activity. mdpi.com The primary coordination modes for these ligands are through the N3-monodentate or N3,N4-bridging positions. mdpi.com

A study on first-row transition metal complexes of 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine (HftpO) with copper, cobalt, nickel, and zinc has been reported. mdpi.com The resulting complexes, with the general formula [M(ftpO)₂(H₂O)₄], feature an octahedral geometry where the metal ion is coordinated to two anionic ftpO⁻ ligands and four water molecules. mdpi.com

Furthermore, imidazo[1,2-a]pyridine-based gold(III) metal complexes have been synthesized and characterized. nih.gov In these complexes, the imidazo[1,2-a]pyridine (B132010) derivatives act as ligands, and the interaction with DNA has been studied, indicating potential applications in the development of therapeutic agents. nih.gov

A luminescent metal-organic framework (MOF) based on a pyrimidine-4,6-dicarboxylate ligand and lead(II) has also been synthesized. mdpi.comugr.es The coordination of the pyrimidine-based ligand to the lead(II) ions in the framework resulted in improved photoluminescence properties compared to the free ligand, with the quantum yield almost doubling to 1.7%. mdpi.com

Metal IonLigand TypeComplex Structure/ApplicationSource
Cu, Co, Ni, Zn7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine[M(ftpO)₂(H₂O)₄] complexes mdpi.com
Au(III)Imidazo[1,2-a]pyridine derivativesGold(III) metal complexes for biological studies nih.gov
Pb(II)Pyrimidine-4,6-dicarboxylateLuminescent Metal-Organic Framework mdpi.comugr.es

This table presents data for related pyrimidine and triazolopyrimidine derivatives due to the lack of specific data for this compound.

Development as Polydentate Ligands for Metal Complexes

The imidazo[1,5-a]pyrimidine (B3256623) framework, characterized by the presence of multiple nitrogen atoms, inherently possesses the capacity to act as a ligand, coordinating with various metal ions. This coordination potential is a critical area of research in inorganic chemistry. The structure of this compound suggests it could function as a polydentate ligand, offering multiple binding sites to a metal center. This capability is foundational to the construction of well-defined metal complexes with unique geometries and properties.

While the broader class of imidazo[1,5-a]pyridines has been shown to coordinate with transition metals such as nickel, cobalt, palladium, and copper, forming a diverse range of coordination motifs, specific studies on this compound are not extensively documented in publicly available research. The coordination chemistry of related pyrimidine and imidazole (B134444) derivatives, however, provides a basis for predicting its behavior. For instance, the nitrogen atoms in both the imidazole and pyrimidine rings are potential donor sites. The geometry and electronic properties of the resulting metal complexes would be influenced by the steric hindrance from the methyl and phenyl groups.

Applications in Catalysis (e.g., Organocatalysis, Metal-Organic Frameworks)

The application of imidazo[1,5-a]pyrimidine derivatives in catalysis is an emerging area of interest. These compounds can be utilized either as organocatalysts themselves or as ligands in metal-catalyzed reactions. Furthermore, their structural motifs are suitable for incorporation into Metal-Organic Frameworks (MOFs).

In the context of organocatalysis , the basic nitrogen sites within the this compound structure could potentially catalyze various organic transformations. However, specific research detailing such applications for this particular compound is sparse.

Regarding Metal-Organic Frameworks (MOFs) , these are porous materials constructed from metal ions or clusters linked by organic ligands. The di-topic or multi-topic nature of ligands is crucial for the formation of extended 2D or 3D structures. While pyrimidine-4,6-dicarboxylate has been successfully used to synthesize a 3D luminescent MOF with a lead(II) center mdpi.com, the suitability of this compound as a linker in MOF synthesis is yet to be thoroughly investigated. The synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives has been achieved using Al2O3 as a catalyst under solvent-free conditions, indicating the potential for environmentally friendly synthetic routes for related compounds that could serve as MOF precursors nih.gov.

Chemo-sensors and Probes for Analytical Applications

Chemosensors are molecules designed to bind to a specific analyte, producing a detectable signal, such as a change in color or fluorescence. The imidazo[1,5-a]pyrimidine scaffold, with its electron-rich nitrogen heterocycles and potential for functionalization, is a promising candidate for the development of such sensors. The phenyl group in this compound could be modified to tune its photophysical properties.

While the development of chemosensors based on this specific compound is not widely reported, related structures have shown promise. For example, imidazole derivatives are known to form complexes with transition metal ions that exhibit vibrant colors, a property that can be exploited for sensing applications researchgate.net. The interaction of such compounds with metal ions can lead to the creation of probes with unique geometries and signaling capabilities researchgate.net. The core principle relies on the change in the electronic properties of the molecule upon binding to an analyte, which in turn affects its absorption or emission spectrum.

Additive Technologies for Enhanced Material Performance

The incorporation of small organic molecules as additives can significantly enhance the performance of various materials. Their roles can range from acting as stabilizers and antioxidants to modifying the mechanical or optical properties of polymers. There is currently a lack of specific studies detailing the use of this compound in additive technologies. However, the general class of nitrogen-containing heterocyclic compounds is known for its utility in this area. For instance, they can act as UV stabilizers by absorbing harmful radiation or as corrosion inhibitors by forming a protective layer on metal surfaces. The thermal stability and potential for intermolecular interactions of this compound would be key factors in determining its suitability for such applications.

Future Research Trajectories and Interdisciplinary Challenges

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of the imidazo[1,5-a]pyrimidine (B3256623) core has been documented, often involving the cyclization of an appropriate imidazole (B134444) precursor with 1,3-dicarbonyl compounds or their equivalents. researchgate.net However, these methods can sometimes result in mixtures of regioisomers, particularly with asymmetrical reagents. researchgate.net A primary future objective will be the development of highly regioselective synthetic strategies to yield 4-Methyl-6-phenylimidazo[1,5-a]pyrimidine exclusively.

Future synthetic research should prioritize green chemistry principles. nih.gov This includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and increase yields for related heterocyclic systems, and the use of environmentally benign catalysts and solvents. mdpi.comcaymanchem.com

Table 1: Hypothetical Comparison of Synthetic Approaches for this compound

Approach Precursors Potential Advantages Potential Challenges Sustainability Metric
Conventional Heating 5-Amino-2-methylimidazole, Phenyl-1,3-diketone Established methodology Long reaction times, potential for side products, high energy consumption Low to Medium
Microwave-Assisted Same as above Rapid, improved yields, higher purity Requires specialized equipment, optimization of irradiation parameters High
Catalytic One-Pot Simpler starting materials High atom economy, reduced workup steps Catalyst screening required, potential for metal contamination Medium to High

| Flow Chemistry | Same as above | Precise control, scalability, enhanced safety | High initial setup cost, potential for clogging | Very High |

Advanced Structural Modifications for Tunable Properties

The 4-methyl and 6-phenyl substituents on the imidazo[1,5-a]pyrimidine core serve as foundational points for extensive structural modification. The adaptable nature of the imidazopyrimidine scaffold allows for chemical alterations that can fine-tune its physicochemical and pharmacological properties. rsc.org Future work will involve creating a library of analogues by modifying these groups. For instance, the phenyl ring could be substituted with various electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions. The methyl group could be replaced with other alkyl or functionalized chains to alter solubility and metabolic stability.

Integration of Artificial Intelligence and Machine Learning in Design and Discovery

Deeper Elucidation of Biological Targets and Mechanisms of Action

Given the broad biological activities of the imidazopyrimidine class—including anticancer, antiviral, and anti-inflammatory effects—a critical research trajectory will be to identify the specific biological targets of this compound. nih.govnih.gov This can be achieved through a combination of high-throughput screening against panels of kinases, proteases, and other enzymes, as well as affinity-based proteomics. Once a primary target is identified, detailed biochemical and cellular assays will be necessary to unravel the precise mechanism of action, determining whether the compound acts as an inhibitor, agonist, or antagonist.

Exploration of New Applications in Emerging Fields

While medicinal chemistry is a primary focus, the unique structure of this compound suggests potential applications in other fields. Related heterocyclic systems, such as imidazo[1,5-a]pyridines, have shown promise as luminescent materials for applications like organic light-emitting diodes (OLEDs) and bio-imaging. rsc.org Future research could investigate the photophysical properties of this compound and its derivatives to assess their potential as novel fluorophores.

Computational Predictions for Structure-Function Relationships

Computational chemistry provides powerful tools for understanding molecular behavior and guiding experimental work. For this compound, Density Functional Theory (DFT) calculations can be employed to determine its electronic structure, molecular electrostatic potential, and frontier molecular orbitals, offering insights into its reactivity and potential interaction sites. researchgate.netbohrium.com Molecular docking simulations will be crucial for predicting binding modes with potential biological targets, helping to prioritize which protein-ligand interactions to investigate experimentally. nih.govnih.gov These computational studies can establish a clear structure-activity relationship (SAR) that guides the rational design of more potent and selective analogues. nih.gov

Table 2: Illustrative Computational Workflow for Target Identification

Step Technique Objective Expected Outcome
1. Target Fishing Reverse Molecular Docking, AI Prediction Identify a panel of potential protein targets. List of proteins with high predicted binding affinity.
2. Binding Mode Analysis Molecular Docking, Molecular Dynamics (MD) Simulation Predict the most stable binding pose and interaction types (e.g., H-bonds, hydrophobic). Visualization of the ligand-protein complex; calculation of binding free energy.
3. In Silico ADMET Predictive Modeling (e.g., SwissADME, pkCSM) Predict Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. mdpi.com A profile of the compound's drug-likeness and potential liabilities.

| 4. Analogue Design | Generative AI, Structure-Based Design | Propose novel structures with improved binding and pharmacokinetic profiles. | A virtual library of optimized lead compounds for synthesis. |

Overcoming Research Limitations and Data Gaps for this compound

The most significant current limitation is the absence of empirical data for this compound. The foundational step to overcome this is its definitive synthesis and characterization. Once a pure sample is available, a systematic investigation must follow, beginning with basic physicochemical property assessment and proceeding to broad-spectrum biological screening. Collaboration between synthetic chemists, computational biologists, and pharmacologists will be essential to efficiently bridge the existing data gap and fully unlock the scientific potential of this novel compound.

Q & A

Q. Key considerations :

  • Catalyst selection (e.g., APTS improves yield by 20-30% compared to acid catalysts) .
  • Solvent systems (ethanol or water-ethanol mixtures enhance reaction efficiency) .

Advanced: How can reaction conditions be optimized to address low yields in imidazo[1,5-a]pyrimidine synthesis?

Answer:
Low yields often arise from competing side reactions or poor regioselectivity. Methodological approaches include:

  • Computational reaction design : Tools like quantum chemical calculations and reaction path searches can predict optimal conditions (e.g., temperature, solvent polarity) to minimize side products .
  • Catalyst screening : Heterogeneous catalysts (e.g., silica-supported reagents) improve recyclability and reduce waste .

Example :
A study using TMDP (trimethylenedipiperidine) as a catalyst in water-ethanol mixtures achieved 85% yield for triazolo[1,5-a]pyrimidine derivatives, compared to 50% without catalysts .

Basic: What spectroscopic and analytical methods validate the structure of this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at δ 2.4 ppm, aromatic protons at δ 7.2-8.1 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 240 for C13_{13}H12_{12}N4_4) verify molecular weight .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···N interactions in imidazo-pyrimidine cores) .

Table 1 : Representative data for a related compound (7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile):

PropertyValueSource ID
Yield62%
Melting Point266–268°C
1^1H NMR (δ, ppm)7.2–8.1 (aromatic), 2.4 (CH3_3)

Advanced: How can conflicting biological activity data for imidazo[1,5-a]pyrimidine derivatives be resolved?

Answer:
Contradictions often stem from assay variability or structural heterogeneity. Strategies include:

  • Dose-response profiling : Test compounds across a concentration range (e.g., 0.1–100 µM) to identify IC50_{50} trends .
  • Structural analogs : Compare activity of derivatives (e.g., 5-methyl vs. 5-cyclopropyl substituents) to isolate pharmacophores .
  • Target validation : Use knockout models or competitive binding assays to confirm interactions (e.g., enzyme inhibition vs. off-target effects) .

Case study : A derivative with a 4-hydroxyphenyl group showed 10-fold higher antimicrobial activity than the parent compound, highlighting substituent effects .

Advanced: What computational methods enhance the design of imidazo[1,5-a]pyrimidine-based reactions?

Answer:

  • Reaction path searching : Quantum mechanics/molecular mechanics (QM/MM) simulations predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning (ML) : Trained on PubChem data, ML models prioritize reaction conditions (e.g., solvent, catalyst) with >90% accuracy in yield prediction .

Example : The ICReDD platform integrates computational and experimental workflows, shortening reaction development from months to weeks .

Basic: How are regioselectivity challenges addressed in synthesizing substituted imidazo[1,5-a]pyrimidines?

Answer:

  • Directing groups : Use of electron-withdrawing groups (e.g., nitro or cyano) guides substitution to specific positions .
  • Microwave-assisted synthesis : Enhances regioselectivity by reducing reaction time (e.g., 30 minutes vs. 6 hours under conventional heating) .

Advanced: What strategies characterize the solid-state properties of imidazo[1,5-a]pyrimidines?

Answer:

  • Powder X-ray diffraction (PXRD) : Identifies polymorphic forms critical for bioavailability .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (e.g., decomposition >250°C for most derivatives) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-6-phenylimidazo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Methyl-6-phenylimidazo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.